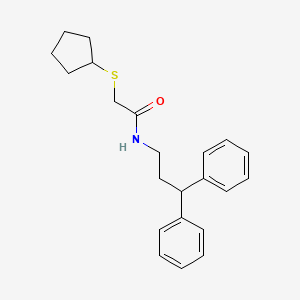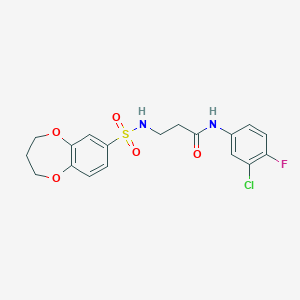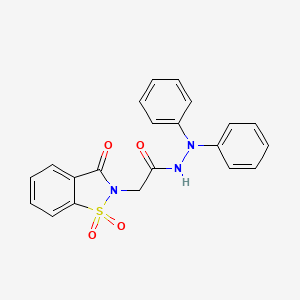
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide, commonly known as ML352, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of N-acylthiourea derivatives and has been studied for its potential use in treating various diseases.
Mecanismo De Acción
ML352 works by inhibiting the activity of PPT1 and AChE. PPT1 is involved in the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells. AChE is involved in the breakdown of acetylcholine, and inhibiting its activity can lead to an increase in the levels of acetylcholine, which is important for memory and movement.
Biochemical and Physiological Effects:
ML352 has been shown to have a variety of biochemical and physiological effects. In cancer research, ML352 has been shown to induce cell death in cancer cells. In Alzheimer's disease and Parkinson's disease research, ML352 has been shown to improve cognitive function and motor function, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ML352 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have a high degree of specificity for its target proteins, which reduces the risk of off-target effects. However, ML352 also has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to achieve therapeutic effects. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for ML352 research. One direction is to study its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in other diseases that involve the target proteins PPT1 and AChE. Additionally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of ML352 for therapeutic use.
Métodos De Síntesis
The synthesis of ML352 involves the reaction of cyclopentanethiol with N-(3,3-diphenylpropyl)acetamide in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography and recrystallization. The purity of the compound is confirmed using techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
ML352 has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML352 has been shown to inhibit the activity of a protein called PPT1, which is involved in the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease research, ML352 has been shown to inhibit the activity of an enzyme called AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and movement.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NOS/c24-22(17-25-20-13-7-8-14-20)23-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINRAJGQXMYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)
![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)

![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B7681161.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7681183.png)
![2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7681189.png)

![2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7681197.png)